2-Amino-5-fluorobenzeneboronic acid, neopentyl glycol ester, N-BOC protected
Overview
Description
The compound contains a tert-butyl group, a carbamate group (N-CO-O-), a fluorophenyl group (a phenyl ring with a fluorine atom), and a 1,3,2-dioxaborinane ring which is a cyclic structure containing boron, oxygen, and carbon atoms. The presence of these functional groups could give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atom on the phenyl ring could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group and the fluorine atom on the phenyl ring. These groups are often involved in reactions such as hydrolysis or nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and decrease its reactivity compared to compounds with a hydrogen atom in the same position .Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing various tert-butyl carbamate derivatives due to their importance as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is highlighted as a significant intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The study presented an optimized synthetic method with an 81% yield over three steps, demonstrating the compound's role in facilitating efficient drug synthesis (Zhao et al., 2017).
Crystallography and Molecular Structure
- The crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate variants, have been studied to understand the interplay of hydrogen and halogen bonds involving carbonyl groups. Such research aids in the design of molecules with desired properties for materials science and pharmaceuticals (Baillargeon et al., 2017).
Biological Evaluation
- Tert-butyl carbamate derivatives are also evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and its structure confirmed through various spectroscopic methods. This compound was further assessed for its antibacterial and anthelmintic activities, showcasing the potential application of tert-butyl carbamate derivatives in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Advanced Materials and Nanotechnology
- In materials science, tert-butyl carbamate derivatives have been utilized in the synthesis of advanced materials. For instance, heterodifunctional polyfluorene building blocks were synthesized for creating emission-tuned nanoparticles with applications in optoelectronics and bioimaging. Such research underscores the compound's role in developing new materials with specific optical properties (Fischer et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO4/c1-15(2,3)23-14(20)19-13-7-6-11(18)8-12(13)17-21-9-16(4,5)10-22-17/h6-8H,9-10H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJMNNBHOSICOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126542 | |
Record name | 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-08-2 | |
Record name | 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.